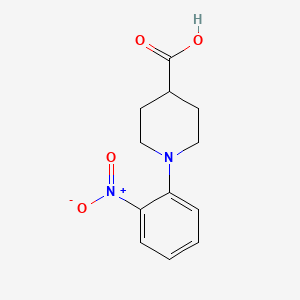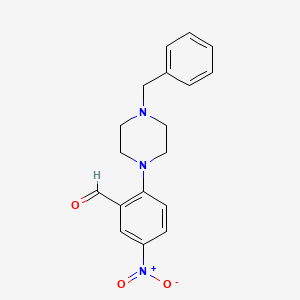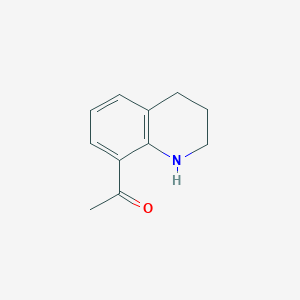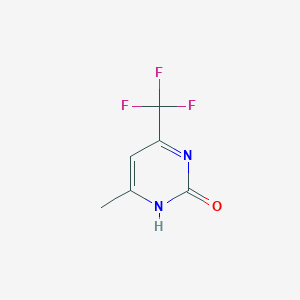
4-(Pyrrolidin-1-ylmethyl)benzonitrile
Vue d'ensemble
Description
“4-(Pyrrolidin-1-ylmethyl)benzonitrile” is a chemical compound with the molecular formula C12H15ClN2 . It is also known as "4-[(Pyrrolidin-1-yl)methyl]benzonitrile Hydrochloride" .
Synthesis Analysis
The synthesis of “4-(Pyrrolidin-1-ylmethyl)benzonitrile” involves a series of reactions. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of “4-(Pyrrolidin-1-ylmethyl)benzonitrile” derivatives was achieved by Asano et al. as selective androgen receptor modulators (SARMs) by optimizing the pharmacokinetic profile .Molecular Structure Analysis
The molecular structure of “4-(Pyrrolidin-1-ylmethyl)benzonitrile” is characterized by a pyrrolidine ring attached to a benzonitrile group . The molecular weight of the compound is 186.26 .Chemical Reactions Analysis
The pyrrolidine ring in “4-(Pyrrolidin-1-ylmethyl)benzonitrile” can undergo various chemical reactions. For instance, it can be functionalized to form different derivatives . The compound can also participate in amino-catalyzed [3+3] benzannulation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Pyrrolidin-1-ylmethyl)benzonitrile” include a molecular weight of 186.26 and a mono-isotopic mass of 222.092377 Da . More specific properties like melting point, boiling point, etc., are not available in the retrieved data.Applications De Recherche Scientifique
Drug Discovery
4-(Pyrrolidin-1-ylmethyl)benzonitrile: is a compound that has been identified as a valuable intermediate in the synthesis of various pharmacologically active molecules. Its structure is amenable to further chemical modifications, making it a versatile starting point for the development of new drugs, especially in the realm of small molecule therapeutics .
Synthesis of Anticancer Agents
This compound serves as a precursor in the synthesis of benzaldehyde derivatives, which are crucial intermediates for small molecule anticancer drugs . The ability to produce water-soluble aldehydes from this compound enhances its utility in creating more bioavailable and effective cancer treatments.
Proteomics Research
In proteomics, 4-(Pyrrolidin-1-ylmethyl)benzonitrile is used for the study of protein interactions and functions. It can be utilized to modify proteins or peptides, thereby aiding in the identification and understanding of proteomic complexities .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 4-(Pyrrolidin-1-ylmethyl)benzonitrile is the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. Once activated, the receptor stimulates the expression of specific genes, which leads to physiological changes .
Mode of Action
4-(Pyrrolidin-1-ylmethyl)benzonitrile acts as a selective androgen receptor modulator (SARM) . It binds to the androgen receptor, leading to a conformational change in the receptor. This change allows the receptor to interact with specific regions of DNA, influencing the transcription of target genes . The specific interaction of 4-(Pyrrolidin-1-ylmethyl)benzonitrile with the androgen receptor and its subsequent effects on gene expression result in its unique pharmacological profile .
Biochemical Pathways
Given its role as a sarm, it likely influences pathways related to muscle growth and bone density
Pharmacokinetics
The compound’s pyrrolidine ring structure may contribute to its pharmacokinetic profile . Pyrrolidine derivatives are known to have good bioavailability and can efficiently explore the pharmacophore space due to sp3-hybridization .
Result of Action
The molecular and cellular effects of 4-(Pyrrolidin-1-ylmethyl)benzonitrile’s action are largely dependent on its interaction with the androgen receptor. As a SARM, it selectively modulates the receptor’s activity, which can lead to anabolic effects such as increased muscle mass and bone density .
Propriétés
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-9-11-3-5-12(6-4-11)10-14-7-1-2-8-14/h3-6H,1-2,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURIZTVQZBYWBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407167 | |
| Record name | 4-(pyrrolidin-1-ylmethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78064-96-7 | |
| Record name | 4-(pyrrolidin-1-ylmethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1309544.png)









![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B1309574.png)

